2-Ethyloxazole-5-carbonitrile 2-Ethyloxazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869777
InChI: InChI=1S/C6H6N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3
SMILES:
Molecular Formula: C6H6N2O
Molecular Weight: 122.12 g/mol

2-Ethyloxazole-5-carbonitrile

CAS No.:

Cat. No.: VC17869777

Molecular Formula: C6H6N2O

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyloxazole-5-carbonitrile -

Specification

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
IUPAC Name 2-ethyl-1,3-oxazole-5-carbonitrile
Standard InChI InChI=1S/C6H6N2O/c1-2-6-8-4-5(3-7)9-6/h4H,2H2,1H3
Standard InChI Key GTIMNBOAZGDTNH-UHFFFAOYSA-N
Canonical SMILES CCC1=NC=C(O1)C#N

Introduction

Structural and Molecular Characteristics

Core Architecture

2-Ethyloxazole-5-carbonitrile (C6H5N2OC_6H_5N_2O) belongs to the oxazole class of five-membered heterocycles containing one oxygen and one nitrogen atom. The ethyl group at position 2 introduces steric and electronic effects, while the nitrile moiety at position 5 confers electrophilic reactivity. Comparative analysis with the carboxylic acid analog, 2-Ethyloxazole-5-carboxylic acid (C6H7NO3C_6H_7NO_3), highlights the nitrile's role in altering polarity and hydrogen-bonding capacity.

Table 1: Comparative Molecular Properties

Property2-Ethyloxazole-5-carbonitrile2-Ethyloxazole-5-carboxylic Acid
Molecular FormulaC6H5N2OC_6H_5N_2OC6H7NO3C_6H_7NO_3
Molecular Weight (g/mol)123.12141.12
Key Functional GroupsNitrile (-CN)Carboxylic Acid (-COOH)
Calculated LogP1.2 (estimated)0.8

The nitrile group reduces hydrophilicity compared to the carboxylic acid, as evidenced by the higher estimated LogP value. This property enhances membrane permeability, a critical factor in drug design .

Spectroscopic Signatures

While experimental NMR or IR data for 2-Ethyloxazole-5-carbonitrile is unavailable, analogous oxazoles provide predictive benchmarks:

  • 1H^1H NMR: The ethyl group’s methyl protons (δ1.21.4\delta \approx 1.2–1.4 ppm) and methylene protons (δ2.52.7\delta \approx 2.5–2.7 ppm) would resonate upfield, while the oxazole ring proton (position 4) appears near δ7.88.2\delta 7.8–8.2 ppm.

  • IR: A sharp absorption band at 2240cm1\approx 2240 \, \text{cm}^{-1} corresponds to the nitrile stretching vibration, distinct from the carboxylic acid’s O-H stretch (25003300cm1\approx 2500–3300 \, \text{cm}^{-1}) .

Synthetic Methodologies

Cyclocondensation Strategies

The synthesis of 2-Ethyloxazole-5-carbonitrile likely parallels routes used for its carboxylic acid counterpart. A plausible pathway involves:

  • Formation of the Oxazole Core: Reacting ethyl isocyanoacetate with a nitrile-containing precursor under basic conditions. This method, adapted from the synthesis of 2-Ethyloxazole-5-carboxylic acid, substitutes the carboxylic acid chloride with a cyanating agent (e.g., trimethylsilyl cyanide).

  • Nitrile Introduction: Post-cyclization functionalization via halogenation (e.g., bromine at position 5) followed by cyanation using a Pd-catalyzed cross-coupling reaction .

Scheme 1: Hypothetical Synthesis

Ethyl isocyanoacetate+Cyanating AgentBase2-Ethyloxazole-5-carbonitrile\text{Ethyl isocyanoacetate} + \text{Cyanating Agent} \xrightarrow{\text{Base}} \text{2-Ethyloxazole-5-carbonitrile}

Microwave-Assisted Ring Expansion

Recent advances in aziridine ring expansion, as demonstrated for ethyl 2-(oxazolin-2-yl)alkanoates , offer an alternative route. By replacing diazooxoesters with nitrile-containing analogs, microwave irradiation could facilitate ketene intermediate formation, followed by cyclization to yield the target compound. This method’s efficiency (8095%\approx 80–95\% yield in related systems ) suggests scalability for 2-Ethyloxazole-5-carbonitrile.

Reactivity and Functionalization

Electrophilic Nitrile Reactivity

The nitrile group’s electrophilic nature enables diverse transformations:

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions, regenerating 2-Ethyloxazole-5-carboxylic acid.

  • Reduction: Catalytic hydrogenation (e.g., H2/PdH_2/Pd) yields primary amines, useful in peptidomimetic synthesis .

  • Cycloadditions: Participation in Huisgen 1,3-dipolar cycloadditions with azides to form triazoles, a cornerstone of click chemistry .

Ring Functionalization

The oxazole ring’s electron-deficient nature directs electrophilic substitution to position 4. For example, nitration or sulfonation would occur para to the nitrile group, enabling further derivatization.

Applications in Drug Discovery and Materials Science

Biological Activity

While direct studies on 2-Ethyloxazole-5-carbonitrile are absent, oxazole nitriles are recognized for:

  • Enzyme Inhibition: Nitriles act as reversible covalent inhibitors by forming thioimidate adducts with cysteine residues (e.g., cathepsin K inhibitors) .

  • Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption.

Materials Chemistry

The nitrile’s dipole moment (3.94D\approx 3.94 \, \text{D}) enhances molecular polarizability, making 2-Ethyloxazole-5-carbonitrile a candidate for:

  • Nonlinear Optical Materials: High hyperpolarizability values in nitrile-containing heterocycles .

  • Coordination Polymers: Ligand behavior through nitrile-metal interactions (e.g., Ag(I) coordination networks) .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to integrate cyclization and cyanation steps.

  • Biological Screening: Evaluating kinase inhibition and antibacterial profiles in vitro.

  • Computational Modeling: DFT studies to predict reactivity and supramolecular interactions .

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